![molecular formula C21H16ClFN4O2S B2927801 5-Benzyl-2-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol CAS No. 1226427-18-4](/img/structure/B2927801.png)
5-Benzyl-2-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-2-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol is a chemical compound of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound boasts a complex structure, featuring benzyl, chlorophenyl, fluorophenyl, oxadiazole, sulfanyl, and pyrimidinol moieties, each contributing to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves a multi-step process:
Formation of the 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole: : This step may involve the cyclization of a corresponding hydrazide with suitable reagents.
Attachment of the benzyl and sulfanyl groups: : This can be achieved via nucleophilic substitution reactions, where the oxadiazole moiety is functionalized with a benzyl group and a sulfanyl moiety.
Construction of the pyrimidinol ring: : This crucial step often involves cyclization reactions, where appropriate precursors are subjected to conditions that favor the formation of the pyrimidinol ring.
Industrial Production Methods
Industrial-scale production of this compound might involve more streamlined and cost-effective synthetic routes. Optimizations in reaction conditions such as solvent selection, temperature control, and catalysts usage ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound may undergo oxidation to form corresponding sulfoxide or sulfone derivatives.
Substitution Reactions:
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Nucleophiles: : Like amines, thiols, or alcohols for substitution reactions.
Solvents: : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Substitution Products: : Compounds with varied functional groups replacing the chloro or fluoro atoms.
Scientific Research Applications
Chemistry
The compound is used as a starting material for synthesizing more complex molecules and as a reagent in various organic transformations.
Biology
Medicine
Research suggests potential therapeutic applications, possibly in the design of novel drugs targeting specific pathways.
Industry
Used in the development of new materials with desired properties, such as polymers and advanced coatings.
Mechanism of Action
Molecular Targets and Pathways
The compound's effects are typically mediated through its interaction with specific enzymes or receptors. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Comparison with Similar Compounds
Unique Features
The combination of benzyl, chloro, fluoro, oxadiazole, sulfanyl, and pyrimidinol groups makes it unique in its reactivity and application scope.
Similar Compounds
Compounds with similar core structures might include other substituted pyrimidinols, oxadiazoles, and phenyl derivatives, each with varying substituents leading to different properties and applications.
This detailed exploration sheds light on the synthesis, reactivity, and multifaceted applications of 5-Benzyl-2-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol, illustrating its significance in scientific research and industrial development.
Properties
IUPAC Name |
5-benzyl-2-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2S/c1-12-15(9-13-5-3-2-4-6-13)20(28)26-21(24-12)30-11-18-25-19(27-29-18)14-7-8-17(23)16(22)10-14/h2-8,10H,9,11H2,1H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLPWSXSXHZVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=C(C=C3)F)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
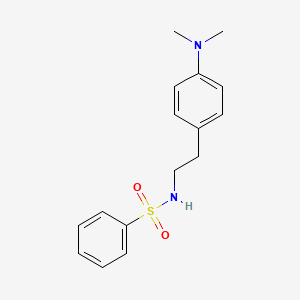
![[2-Methoxy-5-(methoxymethyl)pyridin-3-yl]methanol](/img/structure/B2927719.png)
![3-cyclopropyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927720.png)

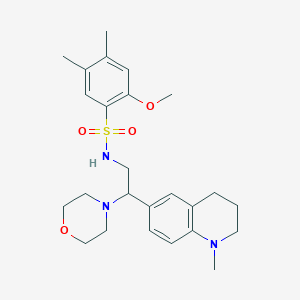
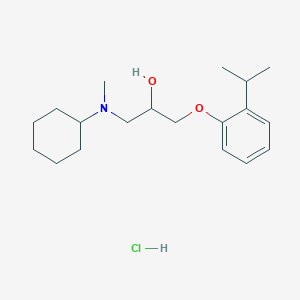
![3-(4-fluorophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927725.png)

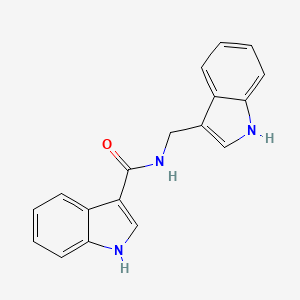
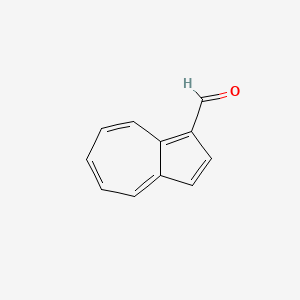
![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2927734.png)

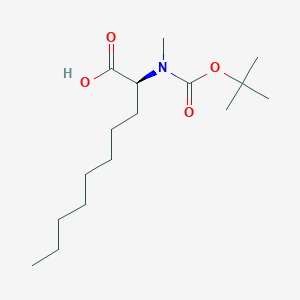
![(1Z)-N'-hydroxy-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B2927740.png)
